Mercury(II) sulfate

Descripción general

Descripción

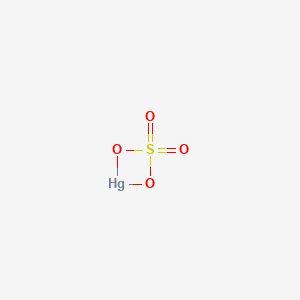

Mercury(II) sulfate, also known as this compound, is a chemical compound with the formula HgSO₄. It is an odorless salt that forms white granules or crystalline powder. In water, it separates into an insoluble basic sulfate with a yellow color and sulfuric acid . This compound has significant historical and industrial relevance, particularly in the field of organic synthesis and analytical chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mercury(II) sulfate can be synthesized by treating elemental mercury with hot concentrated sulfuric acid:

Hg+2H2SO4→HgSO4+SO2+2H2O

Alternatively, it can also be prepared by reacting mercuric oxide with concentrated sulfuric acid:

HgO+H2SO4→HgSO4+H2O

These reactions require concentrated sulfuric acid to prevent hydrolysis .

Industrial Production Methods: In industrial settings, mercuric sulfate is often produced by the reaction of mercury with sulfuric acid under controlled conditions to ensure purity and yield. The process involves distillation and filtration steps to isolate the mercuric sulfate product .

Análisis De Reacciones Químicas

Types of Reactions: Mercury(II) sulfate undergoes various chemical reactions, including:

- In water, it hydrolyzes to form yellow mercuric subsulfate and sulfuric acid:

Hydrolysis: 3HgSO4+2H2O→HgSO4⋅2HgO+2H2SO4

When heated above 450°C, it decomposes to release mercury vapors, sulfur dioxide, and oxygen:Decomposition: HgSO4→Hg+SO2+O2

Common Reagents and Conditions: this compound reacts with various reagents under different conditions. For example, it reacts with chloride ions to form mercuric chloride, a common laboratory reagent .

Major Products: The major products formed from these reactions include mercuric subsulfate, sulfuric acid, and elemental mercury, depending on the reaction conditions .

Aplicaciones Científicas De Investigación

Industrial Applications

-

Catalyst in Organic Synthesis:

Mercury(II) sulfate is widely used as a catalyst in various organic reactions: -

Gold and Silver Extraction:

The compound is employed in the extraction processes of precious metals from ores, particularly roasted pyrites. It reacts with sodium chloride to form soluble complexes that facilitate the recovery of gold and silver . -

Electrolyte in Batteries:

This compound serves as an electrolyte in primary batteries, enhancing their efficiency . -

Chemical Reagent:

It is utilized as a reagent in various chemical reactions, including wine coloring and the synthesis of other mercury compounds .

Medical Applications

This compound has historical significance in medicine, although its use has declined due to toxicity concerns. Notable applications include:

-

Antiseptic Agent:

Historically, it was used for its antiseptic properties; however, due to its toxicity, safer alternatives have largely replaced it. -

Toxicological Studies:

Research into mercury poisoning has utilized this compound to study its effects on human health, particularly its nephrotoxic effects leading to renal failure .

Environmental Impact

This compound poses significant environmental hazards:

- It is highly toxic to aquatic life and can cause long-term adverse effects on ecosystems .

- Due to its potential for bioaccumulation and toxicity, strict regulations govern its use and disposal.

Case Study 1: Mercury Poisoning Treatment

A documented case highlighted the severe effects of this compound poisoning, which led to acute renal failure. Treatment involved chelation therapy using dimercaprol (DMPS), demonstrating the compound's toxicological profile and the importance of timely medical intervention .

Case Study 2: Industrial Use in Gold Extraction

In industrial settings, this compound has been effectively used for gold extraction from ore. A study illustrated its efficiency compared to traditional methods, emphasizing both economic benefits and environmental risks associated with mercury use in mining operations .

Mecanismo De Acción

The mechanism of action of mercuric sulfate involves its interaction with sulfhydryl groups in proteins and enzymes. This interaction can inhibit enzyme activity by binding to the active sites, thereby disrupting normal cellular functions. Mercuric ions are transported into target cells and accumulate in various organs, including the brain, kidneys, and liver . The compound’s toxicity is primarily due to its ability to form strong bonds with thiol groups, leading to cellular damage and oxidative stress .

Comparación Con Compuestos Similares

Mercury(II) sulfate can be compared with other mercury compounds, such as:

Mercuric chloride (HgCl₂): A highly toxic compound used in disinfection and preservation.

Mercuric nitrate (Hg(NO₃)₂): Used in the preparation of other mercury compounds and in analytical chemistry.

Mercurous chloride (Hg₂Cl₂):

Uniqueness: this compound is unique due to its specific applications in organic synthesis and analytical chemistry. Its ability to act as a catalyst in the production of acetaldehyde and its use in COD determination highlight its versatility and importance in various scientific fields .

Propiedades

Número CAS |

7783-35-9 |

|---|---|

Fórmula molecular |

H2HgO4S |

Peso molecular |

298.67 g/mol |

Nombre IUPAC |

mercury;sulfuric acid |

InChI |

InChI=1S/Hg.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

Clave InChI |

VZJXLUXABSAHBN-UHFFFAOYSA-N |

SMILES |

O=S1(=O)O[Hg]O1 |

SMILES canónico |

OS(=O)(=O)O.[Hg] |

Color/Form |

White granules or crystalline powder COLORLESS, RHOMBIC CRYSTALS |

Densidad |

6.47 at 68 °F (USCG, 1999) 6.47 6.5 g/cm³ |

Key on ui other cas no. |

7783-35-9 |

Descripción física |

Mercuric sulfate appears as odorless white granules or crystalline powder. Denser than water. It is toxic by inhalation and by ingestion. It is used in medicine, for gold and silver extraction, and to make other mercury compounds. WHITE CRYSTALLINE POWDER. |

Pictogramas |

Acute Toxic; Health Hazard; Environmental Hazard |

Números CAS relacionados |

7783-36-0 (mercury(1+)-H2O4S[2:1]) |

Solubilidad |

Sol in hydrochloric acid, hot dil sulfuric acid, concentrated sodium chloride INSOL IN ALCOHOL, ACETONE, AMMONIA Reacts with water Solubility in water: reaction |

Sinónimos |

mercuric sulfate mercuric sulfate monohydrate mercurous sulfate mercury(I) sulfate mercury(II) sulfate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of mercuric sulfate is HgSO4, and its molecular weight is 296.65 g/mol. []

ANone: Mercuric sulfate forms a complex with chloride ions, effectively masking their interference in chemical reactions like the determination of Chemical Oxygen Demand (COD). [, , , , , ]

ANone: Mercuric sulfate, often in the presence of sulfuric acid, catalyzes the addition of water across the triple bond of alkynes, forming ketones. This reaction proceeds through the formation of an intermediate organomercury compound. [, , , , , ]

ANone: Historically, mercuric sulfate was used as a catalyst in the production of acetaldehyde from acetylene. It was also employed in various chemical syntheses, such as the conversion of alkynes to ketones and the preparation of furan derivatives from glucals. [, , , ]

ANone: While effective in masking chloride interference, mercuric sulfate is a hazardous substance that poses significant environmental risks. Consequently, researchers are exploring alternative masking agents and methods to minimize or eliminate its use. [, , , ]

ANone: Mercuric sulfate is highly toxic and can bioaccumulate in the environment. It poses risks to human health and ecosystems, contributing to mercury pollution in water bodies and impacting aquatic life. [, , , ]

ANone: Extreme caution is crucial when handling mercuric sulfate due to its acute toxicity. Exposure should be strictly avoided, and appropriate personal protective equipment, including gloves and respirators, must be used. []

ANone: Yes, the Minamata Convention on Mercury is an international treaty aimed at protecting human health and the environment from anthropogenic mercury emissions and releases. It imposes restrictions on the use, production, and trade of mercury-containing products, including mercuric sulfate. [, ]

ANone: Various analytical techniques are employed to detect and quantify mercuric sulfate, including atomic absorption spectrometry (AAS), inductively coupled plasma mass spectrometry (ICP-MS), and X-ray diffraction. [, ]

ANone: Researchers are investigating alternatives to mercuric sulfate, such as silver nitrate (AgNO3), aluminum sulfate [Al2(SO4)3], and ferric sulfate [Fe2(SO4)3], to eliminate or minimize mercury use in COD determination. [, , , ]

ANone: Computational chemistry tools can be used to model the interactions of mercuric sulfate with other molecules, predict its behavior in various environments, and aid in the development of safer and more environmentally friendly alternatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.